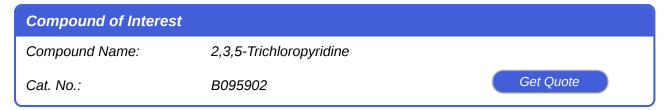


A Comparative Spectroscopic Guide to 2,3,5-Trichloropyridine and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **2,3,5-Trichloropyridine** and its derivatives, 2,3,6-Trichloropyridine and 3,5-Dichloro-2-hydroxypyridine. The aim is to equip researchers with the necessary data and methodologies for the accurate identification and characterization of these compounds, which are pivotal in the fields of medicinal chemistry and materials science. This document summarizes key quantitative spectroscopic data, details experimental protocols, and visualizes a relevant synthetic pathway.

Summary of Spectroscopic Data

The following tables provide a comparative summary of the available spectroscopic data for **2,3,5-Trichloropyridine** and its selected derivatives. These tables are designed for quick reference and comparison of key spectral features.

Table 1: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)



Compound	H-4	H-6	Other Protons	Solvent
2,3,5- Trichloropyridine	8.20[1]	7.75 (d)	-	CDCl₃
2,3,6- Trichloropyridine	7.35 (d)	7.85 (d)	-	Not Specified
3,5-Dichloro-2-hydroxypyridine	7.5 (d)	7.8 (d)	OH: ~12 (br s)	DMSO-d ₆

Table 2: 13 C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compoun d	C-2	C-3	C-4	C-5	C-6	Solvent
2,3,5- Trichloropy ridine	Data Not Available	-				
2,3,6- Trichloropy ridine	Data Not Available	-				
3,5- Dichloro-2- pyridone*	158.0	110.1	139.6	120.5	139.6	DMSO-d ₆

^{*}Note: 3,5-Dichloro-2-hydroxypyridine exists in tautomeric equilibrium with 3,5-Dichloro-2-pyridone. The provided NMR data is for the pyridone tautomer.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)



Compound	C=C/C=N Stretch	C-H Stretch	C-Cl Stretch	Other Key Bands
2,3,5- Trichloropyridine	1560, 1430, 1380[1]	~3050	1180, 1080, 1040, 880[1]	-
2,3,6- Trichloropyridine	~1550, 1420, 1370	~3060	~1170, 1070, 1030, 870	-
3,5-Dichloro-2-hydroxypyridine	~1640 (C=O), 1580	~3080	~830, 780	~3400 (O-H stretch, broad)

Table 4: UV-Vis Spectroscopy Data (λmax in nm)

Compound	λmax (Solvent)
2,3,5-Trichloropyridine	Data Not Available
2,3,6-Trichloropyridine	Data Not Available
3,5-Dichloro-2-hydroxypyridine	Data Not Available

Table 5: Mass Spectrometry Data (Key m/z peaks)

Compound	Molecular Ion (M+)	Key Fragment Ions	Ionization Method
2,3,5-Trichloropyridine	181, 183, 185[2]	146, 111, 76	Electron Ionization (EI)
2,3,6-Trichloropyridine	181, 183, 185	146, 111, 76	Electron Ionization (EI)
3,5-Dichloro-2- hydroxypyridine	163, 165, 167	128, 99, 73	Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard proton spectrum is acquired with a spectral width of -2 to 12 ppm. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired with a spectral width of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid Samples): Solid samples are typically prepared as KBr pellets. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle and then pressed into a thin, transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is recorded in the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a
small amount and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or
acetonitrile). Serial dilutions are then made to obtain a concentration that gives an
absorbance reading within the linear range of the instrument (typically 0.1-1.0).



- Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The solvent used for the sample preparation is also used as the reference blank. The wavelength of maximum absorbance (λmax) is then determined.

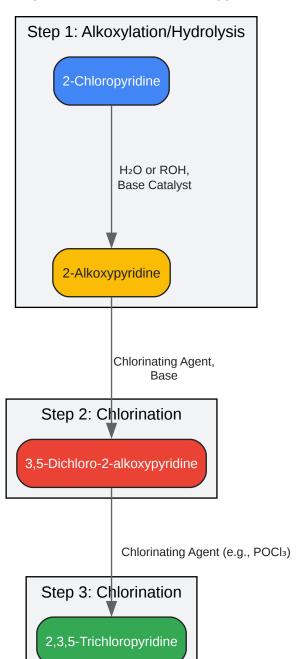
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for these types of compounds.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range, for example, from 50 to 300 amu, to detect the molecular ion and its characteristic fragment ions.

Visualization of Synthetic Pathway

The following diagram illustrates a synthetic route for **2,3,5-Trichloropyridine** starting from 2-Chloropyridine, as described in the chemical literature.[3]





Synthesis of 2,3,5-Trichloropyridine

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Caption: Synthesis of **2,3,5-Trichloropyridine** from 2-Chloropyridine.

This guide serves as a foundational resource for the spectroscopic identification and comparison of **2,3,5-Trichloropyridine** and its derivatives. The provided data and protocols are



intended to facilitate further research and development in related fields.

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